ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a pyran ring and a benzoate ester group.
Preparation Methods
The synthesis of ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate involves multiple steps. One common method includes the reaction of ethyl 4-aminobenzoate with 2-hydroxy-4-methoxybenzaldehyde to form a Schiff base . This reaction typically occurs under mild conditions and can be catalyzed by acids or bases. Industrial production methods may involve the use of palladium catalysts and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various polymers and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in visible light systems.
Ethyl benzoate: Commonly used in perfumes and flavoring agents due to its pleasant odor.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
ethyl 4-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-3-21-15(19)11-4-6-12(7-5-11)17-9-13-14(18)8-10(2)22-16(13)20/h4-9,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQHKDOOZLRZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(OC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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